molecular formula C14H20N2O2S B2615140 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea CAS No. 2034589-89-2

1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea

Cat. No.: B2615140
CAS No.: 2034589-89-2
M. Wt: 280.39
InChI Key: IRVISMAATYESPM-UHFFFAOYSA-N
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Description

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is an organic compound that features a unique structure combining a methoxytetrahydrothiopyran ring with a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea typically involves the following steps:

  • Formation of the Methoxytetrahydrothiopyran Ring: : This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the tetrahydrothiopyran ring. Methoxylation is then performed using methanol and an acid catalyst.

  • Attachment of the Phenylurea Group: : The methoxytetrahydrothiopyran intermediate is then reacted with phenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the urea moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions of thiopyran-containing compounds with biological systems, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxytetrahydrothiopyran ring and phenylurea moiety can interact with different binding sites, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea
  • 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
  • 1-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea

Uniqueness

1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is unique due to its specific combination of a methoxytetrahydrothiopyran ring and a phenylurea moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methoxythian-4-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-18-14(7-9-19-10-8-14)11-15-13(17)16-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVISMAATYESPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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